2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid is a heterocyclic compound featuring a benzofuropyrimidine core linked to a thioacetic acid moiety. Benzofuropyrimidine derivatives are recognized for their broad bioactivities, including antitumor, anti-inflammatory, and kinase inhibitory properties . The compound’s structure combines a fused benzofuran and pyrimidine ring system, with a sulfur atom bridging the pyrimidine and acetic acid groups.
Synthetic routes for benzofuropyrimidine derivatives typically involve cyclization reactions, as demonstrated in the preparation of related compounds via ethyl ester intermediates and subsequent functionalization . Single-crystal X-ray diffraction analysis has been employed to confirm the structural integrity of such derivatives, ensuring accurate stereochemical characterization .
Structure
3D Structure
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c15-9(16)5-18-12-11-10(13-6-14-12)7-3-1-2-4-8(7)17-11/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDSIZWNUXVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzofuro-pyrimidine moiety, which contributes to its biological activity. Its structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study highlighted its inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound demonstrated an IC50 value of against the MDA-MB-231 cell line, indicating significant anti-proliferative effects while showing a much lower impact on non-cancerous cells (MCF10A), suggesting a favorable selectivity index for cancer therapy .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-cancer) | 2.4 | Low |
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It has been shown to increase levels of caspase 9, a crucial enzyme in the apoptotic pathway, thereby promoting programmed cell death . Additionally, it inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis.
Antiviral Activity
Beyond its anticancer properties, this compound has also been investigated for antiviral activity. It has shown promising results against various viral infections by inhibiting viral replication processes. For instance, studies have indicated that it may target specific viral proteins critical for replication .
Table 2: Antiviral Effects of this compound
| Virus Type | Mechanism of Action | EC50 (µM) |
|---|---|---|
| Chikungunya Virus | Inhibition of nsP2 protease | 12.5 |
| Influenza Virus | PB2 inhibitor | 27.4 |
Toxicity and Safety Profile
Toxicological assessments have demonstrated that this compound exhibits a favorable safety profile. In vivo studies conducted on Kunming mice showed no acute toxicity at doses up to . This suggests that the compound could be further developed for therapeutic applications without significant safety concerns.
Case Studies and Clinical Implications
Several case studies have reported the efficacy of this compound in preclinical models. In one notable study involving mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reductions in lung metastasis compared to control groups. This highlights its potential as an effective treatment option for metastatic breast cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid with structurally and functionally related compounds, highlighting key differences in molecular features, bioactivity, and applications.
Key Observations:
Structural Variations: The benzofuropyrimidine core in the target compound distinguishes it from thienopyrimidine (SGC-STK17B-1) or thiazolo-pyrimidine (HR417863) analogs. These variations influence solubility and binding affinity. Substituents like chlorine (XL413) or pyrrolidine (PHA-767491) alter pharmacokinetic properties. XL413’s chlorine atom may enhance metabolic stability .
SGC-STK17B-1’s specificity for STK17B/DRAK2 kinases highlights the role of heteroatom substitutions (e.g., sulfur in thiophene) in target selectivity .
Synthetic Accessibility: The target compound’s synthesis relies on established benzofuropyrimidine routes , whereas HR417863 and SGC-STK17B-1 require more complex cyclization steps to incorporate thiazolo or thieno rings .
Physicochemical Properties :
- Molecular weight and polarity differences impact bioavailability. For instance, SGC-STK17B-1’s higher molecular weight (358.46 vs. 298.30) may reduce cell permeability compared to the target compound .
Research Findings and Implications
- XL413: Demonstrated potent inhibition of Cdc7 kinase (IC₅₀ = 3.4 nM), with efficacy in xenograft models .
- SGC-STK17B-1: Exhibits nanomolar potency against STK17B (IC₅₀ = 80 nM), making it a tool compound for studying DNA damage responses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the benzofuropyrimidine core followed by thioether linkage formation. Key steps include:
- Thiolation : Reacting 4-chlorobenzofuro[3,2-d]pyrimidine with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Acetic Acid Coupling : Using bromoacetic acid or its activated esters (e.g., NHS esters) for nucleophilic substitution.
- Critical Parameters : Temperature control (±2°C) during thiolation, solvent purity (anhydrous conditions), and stoichiometric ratios (1:1.2 for thiol:chloropyrimidine) to minimize side products. Reproducibility requires meticulous documentation of reaction times and purification methods (e.g., column chromatography with silica gel) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thioether linkage at C4 of pyrimidine, acetic acid chain integration). 2D NMR (COSY, HSQC) resolves overlapping signals in the benzofuran ring .
- Mass Spectrometry (HRMS) : Exact mass analysis (theoretical vs. observed m/z) validates molecular integrity.
- HPLC-PDA : Purity assessment (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
Q. How can researchers assess the compound's stability under physiological conditions for preclinical studies?
- Methodological Answer : Stability studies should include:
- pH-Variation Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What strategies mitigate solubility challenges in aqueous assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS.
- Surfactants : Polysorbate-80 (0.01%) to enhance dispersion.
- pH Adjustment : Solubilize the acetic acid moiety via mild alkalinization (pH 7.4–8.0) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers in thiolation steps .
- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics.
- Machine Learning : Train models on existing reaction data (e.g., temperature, solvent dielectric constant) to predict optimal conditions .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Source Validation : Cross-check compound purity (HPLC, NMR) and assay protocols (e.g., cell line authenticity, incubation times).
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under standardized conditions.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the benzofuran ring (e.g., halogenation) or acetic acid chain (e.g., esterification).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Data Correlation : Multivariate analysis (PCA) links structural features (e.g., logP, polar surface area) to activity .
Q. How can researchers integrate this compound into drug discovery pipelines for target validation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
